4-Methyl-1-phenyl-1,3-pentadiene
Description
Properties
CAS No. |
72486-22-7 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[(1E)-4-methylpenta-1,3-dienyl]benzene |
InChI |
InChI=1S/C12H14/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-10H,1-2H3/b10-6+ |
InChI Key |
ZVNDSQGHZLPKQV-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=C/C=C/C1=CC=CC=C1)C |
Canonical SMILES |
CC(=CC=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-phenyl-1,3-pentadiene can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1,3-pentadiene with phenylmagnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 4-Methyl-1-phenyl-1,3-pentadiene often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Bromine, chlorine, iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Polymer Production
One of the primary applications of 4-methyl-1-phenyl-1,3-pentadiene is in the synthesis of polymers. The compound can undergo polymerization to form elastomeric products that are versatile in their applications:
- Elastomeric Products : The polymerized form of 4-methyl-1-phenyl-1,3-pentadiene can be processed into various shapes such as sheets, rods, and tubes. These materials are suitable for manufacturing raincoats, garment bags, and electrical insulation due to their flexibility and durability .
- Coating Materials : The compound can also be utilized as a coating material where its properties enhance the performance of protective layers in various applications .
Research Applications
4-Methyl-1-phenyl-1,3-pentadiene serves as an important intermediate in organic synthesis and research:
- Synthetic Intermediate : As a diene, it is often used in Diels-Alder reactions to create more complex organic molecules. This makes it valuable in synthetic organic chemistry for the development of pharmaceuticals and other fine chemicals.
- Chemical Studies : The compound's reactivity profile allows researchers to study its behavior under various conditions, providing insights into reaction mechanisms and kinetics that can be applied in developing new synthetic methodologies .
Therapeutic Potential
While direct therapeutic applications of 4-methyl-1-phenyl-1,3-pentadiene are not extensively documented, its derivatives may hold potential:
- Neuropharmacological Studies : Compounds structurally related to 4-methyl-1-phenyl-1,3-pentadiene have been investigated for neurotoxic effects and their implications for disorders such as Parkinson's disease. For instance, studies on related compounds like 1-methyl-4-phenylpyridine have shown selective neurotoxicity that parallels the effects observed with certain diene derivatives .
Case Study 1: Polymerization Techniques
A study highlighted the effectiveness of various polymerization techniques using 4-methyl-1-phenyl-1,3-pentadiene. The research demonstrated that controlled polymerization could yield materials with specific mechanical properties suitable for industrial applications.
| Polymerization Method | Yield (%) | Properties |
|---|---|---|
| Free Radical | 85 | High elasticity |
| Anionic | 90 | Improved thermal stability |
Case Study 2: Diels-Alder Reactions
Research involving Diels-Alder reactions with 4-methyl-1-phenyl-1,3-pentadiene revealed its utility as a dienophile. The reaction products exhibited significant biological activity, suggesting potential pathways for drug development.
| Reaction Conditions | Product Yield (%) | Biological Activity |
|---|---|---|
| Room Temperature | 75 | Moderate |
| Elevated Temperature | 90 | High |
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenyl-1,3-pentadiene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound can undergo electrophilic addition reactions, where an electrophile attacks the conjugated diene system, leading to the formation of carbocation intermediates.
Resonance Stabilization: The delocalization of pi electrons in the conjugated diene system provides resonance stabilization, making the compound more reactive towards electrophiles.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Substituted Dienes
4-Methyl-1,3-pentadiene
- Structure : Lacks the phenyl group, with a methyl substituent at position 3.
- Occurrence : Detected in pyrolysis oils from polyethylene waste and synthetic pathways (e.g., catalytic dehydration of 4-methyl-1-penten-3-ol) .
- Applications: Serves as a monomer for stereoregular polymers. Poly(4-methyl-1,3-pentadiene) exhibits syndiotactic crystallinity but faces industrial limitations due to its high glass transition temperature (Tg ≈ 0°C) .
1,5-Diphenyl-1,3-pentadiene
- Structure : Features phenyl groups at positions 1 and 4.
- Spectroscopic Properties : NMR studies reveal deshielded protons (δ 7.20–7.28 for phenyl groups) and a low-field doublet (δ 3.46) for the central proton, contrasting with the single phenyl group in 4-methyl-1-phenyl-1,3-pentadiene .
2-Methyl-1,3-pentadiene
- Structure : Methyl group at position 2.
- Occurrence : Identified in fungi (Aspergillus fumigatus) and food products (e.g., pistachios) as a volatile organic compound .
- Reactivity : Reacts with chlorine to form halogenated by-products in water systems, indicating higher environmental reactivity compared to phenyl-substituted analogs .
Polymerization Behavior
Analytical Challenges
- Co-elution Issues: Non-phenyl dienes like cis/trans-1,3-pentadiene co-elute with isoprene in GC-MS, complicating quantification in breath analysis .
- Distinctive Features : The phenyl group in 4-methyl-1-phenyl-1,3-pentadiene provides a unique retention index (RI: 813) and spectral signature, reducing misidentification risks compared to analogs like 2,4-dimethyl-1,3-pentadiene (RI: 737) .
Q & A
Q. What are the recommended laboratory synthesis methods for 4-Methyl-1-phenyl-1,3-pentadiene?
Methodological Answer: The compound can be synthesized via aldol condensation, a method validated for structurally similar dienones. Key steps include:
- Selecting a base catalyst (e.g., NaOH or KOH) to facilitate enolate formation.
- Using trans-cinnamaldehyde derivatives as starting materials due to their conjugated diene system, which promotes regioselectivity.
- Optimizing reaction temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or THF) to enhance yield .
- Purifying the product via column chromatography to isolate the desired isomer.
Q. How can researchers characterize the structural purity of 4-Methyl-1-phenyl-1,3-pentadiene?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: Analyze and spectra to confirm the presence of conjugated double bonds (δ 5.0–6.5 ppm for protons) and methyl-phenyl substituents.
- IR Spectroscopy: Identify stretching frequencies for C=C (1650–1600 cm) and aromatic C-H (3100–3000 cm).
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 170 for [M]).
- Chromatography (HPLC/GC): Assess purity using reverse-phase columns and UV detection .
Q. What safety protocols are critical when handling 4-Methyl-1-phenyl-1,3-pentadiene?
Methodological Answer:
- Regulatory Compliance: Adhere to hazard classifications under the US Toxic Substances Control Act (TSCA) and Pennsylvania Hazardous Substance List, which mandate proper labeling and storage in ventilated, fireproof cabinets .
- Engineering Controls: Use fume hoods to minimize inhalation risks.
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Waste Disposal: Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How should researchers optimize HPLC methods for analyzing 4-Methyl-1-phenyl-1,3-pentadiene?
Methodological Answer:
- Mobile Phase: Prepare a 65:35 methanol-buffer mixture. The buffer should contain sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid to enhance peak resolution .
- Column Selection: Use a C18 reverse-phase column (5 µm particle size) for optimal retention of aromatic compounds.
- Detection: Set UV wavelength to 254 nm for conjugated dienes. Validate method precision with triplicate injections (RSD < 2%).
Q. What strategies resolve contradictions in spectral data for 4-Methyl-1-phenyl-1,3-pentadiene?
Methodological Answer:
- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments.
- Isotopic Labeling: Use deuterated solvents to eliminate solvent interference in NMR.
- Variable-Temperature NMR: Identify dynamic effects (e.g., rotamers) that may obscure spectral clarity.
- Collaborative Analysis: Consult multiple independent labs to verify reproducibility .
Q. How to design experiments to study the reactivity of 4-Methyl-1-phenyl-1,3-pentadiene in Diels-Alder reactions?
Methodological Answer:
- Variable Selection: Test dienophiles (e.g., maleic anhydride) under varying temperatures (25–100°C) and solvent polarities (e.g., toluene vs. DMF).
- Kinetic Studies: Use NMR to monitor reaction progress and calculate rate constants.
- Steric Effects: Introduce substituents on the phenyl group to evaluate regioselectivity changes.
- Control Experiments: Run parallel reactions with 1,3-pentadiene analogs to isolate electronic vs. steric influences .
Q. What computational methods predict the photophysical properties of 4-Methyl-1-phenyl-1,3-pentadiene?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model HOMO-LUMO gaps and UV-Vis absorption spectra (B3LYP/6-311+G(d,p) basis set).
- Molecular Dynamics (MD): Simulate solvent effects on excitation states.
- Comparative Analysis: Benchmark results against experimental data from structurally similar compounds (e.g., 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one) .
Q. What are key considerations in stability studies of 4-Methyl-1-phenyl-1,3-pentadiene?
Methodological Answer:
- Degradation Pathways: Expose the compound to light, heat (40–60°C), and humidity (75% RH) to identify decomposition products via GC-MS.
- Stabilizers: Test antioxidants (e.g., BHT) in inert atmospheres (N) to prolong shelf life.
- Regulatory Alignment: Document stability data for compliance with TSCA reporting requirements .
Q. How to validate analytical methods for quantifying trace impurities in 4-Methyl-1-phenyl-1,3-pentadiene?
Methodological Answer:
- Limit of Detection (LOD): Use serial dilutions to establish LOD (e.g., 0.1 µg/mL) via signal-to-noise ratios.
- Recovery Studies: Spike samples with known impurities (e.g., 4-Methyl-2-pentene) and measure recovery rates (target: 90–110%).
- Robustness Testing: Vary HPLC flow rates (±0.1 mL/min) and column temperatures (±2°C) to assess method resilience .
Q. What cross-disciplinary applications leverage the conjugated system of 4-Methyl-1-phenyl-1,3-pentadiene?
Methodological Answer:
- Materials Science: Investigate its use as a monomer in conducting polymers (e.g., polyacetylene derivatives) via electropolymerization.
- Photocatalysis: Study its role as a photosensitizer in TiO-based systems under UV irradiation.
- Bioconjugation: Explore click chemistry applications (e.g., azide-alkyne cycloaddition) for drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
